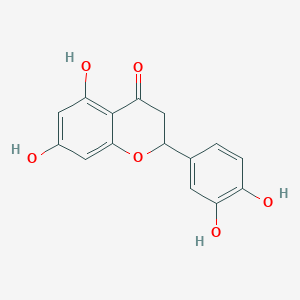

(+/-)-Eriodictyol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble (in ethanol)

Synonyms

Canonical SMILES

Antioxidant and Anti-inflammatory Properties:

Eriodictyol exhibits potent antioxidant activity by scavenging free radicals and preventing oxidative stress, a major contributor to various diseases. Studies have shown it to protect endothelial cells, the lining of blood vessels, from oxidative stress-induced damage, potentially aiding in cardiovascular disease prevention []. Additionally, Eriodictyol's anti-inflammatory properties are being explored in models of skin aging and neurodegenerative diseases [, ].

Anticancer Potential:

Eriodictyol demonstrates promising anticancer properties in preclinical studies. Research suggests it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth and metastasis. A study observed significant tumor volume reduction in mice treated with Eriodictyol, indicating its potential for cancer treatment []. However, further research is needed to understand its mechanisms and efficacy in humans.

Neuroprotective Effects:

Eriodictyol's neuroprotective potential is being investigated in various neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest it may improve cognitive function and protect brain cells from damage caused by these conditions [].

Other Potential Applications:

Eriodictyol's research extends to other areas like:

(+/-)-Eriodictyol, also known as 3',4',5,7-tetrahydroxyflavanone or 2,3-dihydroluteolin, is a flavanone belonging to the class of organic compounds known as flavonoids. It features a flavan-3-one structure characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran system with hydroxyl groups at positions 3', 4', 5, and 7. Eriodictyol is primarily isolated from the plant Eriodictyon californicum and has been detected in various foods, including oregano, thyme, parsley, basil, and tarragon . Its molecular formula is C₁₅H₁₂O₆, and it exhibits a range of biological activities that contribute to its potential therapeutic applications.

Eriodictyol exhibits significant biological activities:

- Antioxidant Activity: It effectively reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as catalase and glutathione peroxidase .

- Anti-inflammatory Effects: Eriodictyol has been shown to inhibit inflammatory pathways, thereby potentially reducing inflammation-related diseases.

- Neuroprotective Effects: Studies suggest that it may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative disorders .

- Antimicrobial Properties: Eriodictyol displays antimicrobial activity against various pathogens, suggesting its use in food preservation and health applications.

Eriodictyol can be synthesized through several methods:

- Natural Extraction: The compound is traditionally extracted from plants like Eriodictyon californicum using solvents such as methanol or ethanol.

- Microbial Biosynthesis: Recent studies have demonstrated the use of genetically modified strains of Corynebacterium glutamicum to biosynthesize eriodictyol from tyrosine. This method involves optimizing fermentation conditions to enhance yield .

- Chemical Synthesis: Laboratory synthesis can also be performed through multi-step organic reactions involving flavonoid precursors.

Eriodictyol has several applications across various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, eriodictyol is investigated for potential therapeutic uses in treating chronic diseases.

- Food Industry: It may serve as a natural preservative due to its antimicrobial properties and is also studied for its role in enhancing the nutritional value of food products.

- Cosmetics: Its skin-protective effects make it a candidate for inclusion in cosmetic formulations aimed at reducing oxidative skin damage.

Research on eriodictyol's interactions reveals its influence on various biological systems:

- Cellular Interactions: Eriodictyol interacts with cellular signaling pathways that regulate oxidative stress responses. It enhances the expression of genes involved in antioxidant defense mechanisms through the activation of the Nrf2 signaling pathway .

- Drug Interactions: Preliminary studies suggest that eriodictyol may modulate the pharmacokinetics of certain drugs by affecting metabolic enzymes in the liver.

Eriodictyol shares structural similarities with several other flavonoids. Here are some notable comparisons:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Luteolin | 3',4',5,7-tetrahydroxyflavone | Exhibits stronger anti-inflammatory properties |

| Naringenin | 4',5,7-trihydroxyflavanone | Known for potent antioxidant effects |

| Hesperetin | 3',5,7-trihydroxyflavanone | Commonly found in citrus fruits |

| Quercetin | 3',4',5,7-tetrahydroxyflavone | Broad spectrum of biological activities including anticancer effects |

Eriodictyol's unique combination of hydroxyl groups contributes to its specific biological activities, distinguishing it from these similar compounds. Its synthesis via microbial pathways also sets it apart as an environmentally sustainable option for production compared to traditional extraction methods.

(+/-)-Eriodictyol is a flavanone compound with the systematic name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one, bearing the molecular formula C₁₅H₁₂O₆ [1] [2]. The compound belongs to the class of organic compounds known as flavanones, which are characterized by a flavan-3-one moiety with a structure featuring a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 position [1]. Eriodictyol is also recognized by alternative nomenclature including 3',4',5,7-tetrahydroxyflavanone and 2,3-dihydroluteolin [1] [3].

The stereochemical configuration of eriodictyol centers on the chiral carbon at position C-2 of the chroman-4-one ring system [14]. The natural enantiomer predominantly exhibits the S-configuration, which rotates plane-polarized light counterclockwise, thus classified as levorotary [14]. The optical rotation value has been determined as [α]D²⁰ = -3.0° (c 0.02, ethanol), confirming the S-stereochemical assignment [14]. However, the compound is prone to racemization in solution, which necessitates careful handling and storage conditions for stereochemically pure preparations [3] [28].

The molecular structure features two aromatic ring systems connected through a heterocyclic pyran ring [7]. The A-ring contains hydroxyl substituents at positions 5 and 7, while the B-ring bears hydroxyl groups at the 3' and 4' positions [2] [4]. This hydroxylation pattern is crucial for the compound's chemical behavior and spectroscopic characteristics [6]. The chroman-4-one moiety adopts envelope conformations that significantly influence the overall molecular geometry, with computational studies indicating two primary conformational states: a bent structure and a more linear arrangement [34].

Physicochemical Properties

The physicochemical characteristics of (+/-)-eriodictyol have been extensively documented through experimental and computational investigations [5] [24] [26]. The compound exhibits a molecular weight of 288.25 g/mol with an exact mass of 288.063388 g/mol [2] [8]. The melting point has been consistently reported in the range of 270-272°C, indicating substantial thermal stability [5] [14].

Table 1: Physicochemical Properties of (+/-)-Eriodictyol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₂O₆ | [2] [5] [7] |

| Molecular Weight (g/mol) | 288.25 | [2] [5] [7] |

| Exact Mass (g/mol) | 288.063388 | [2] [8] |

| Melting Point (°C) | 270-272 | [5] [14] |

| Boiling Point (°C) (Predicted) | 625.2 ± 55.0 | [5] |

| Density (g/cm³) (Predicted) | 1.586 ± 0.06 | [5] |

| Water Solubility (mg/L at 20°C) | 70 | [5] |

| DMSO Solubility (mg/mL at 25°C) | 57 (197.74 mM) | [26] |

| pKa (Predicted) | 7.49 ± 0.40 | [5] |

| Storage Temperature (°C) | -20 to 2-8 | [5] [26] |

| CAS Number | 552-58-9 | [2] [5] |

| Optical Rotation [α]D²⁰ (°) | -3.0 (c 0.02, ethanol) | [14] |

| Configuration at C-2 | S (levorotary) | [14] |

| Color/Form | White to Pale Beige powder | [5] [26] |

The solubility profile demonstrates limited aqueous solubility at 70 mg/L at 20°C, while showing enhanced solubility in polar organic solvents such as dimethyl sulfoxide at 57 mg/mL [5] [26]. The compound exhibits moderate solubility in methanol and acetone, making these suitable solvents for analytical and preparative procedures [3]. The predicted pKa value of 7.49 ± 0.40 suggests that the compound exists predominantly in its neutral form under physiological pH conditions [5].

Computational predictions indicate a boiling point of 625.2 ± 55.0°C and a density of 1.586 ± 0.06 g/cm³ [5]. The compound requires storage under controlled conditions, typically at temperatures ranging from -20°C to 2-8°C, to maintain chemical stability and prevent degradation [5] [26]. The hygroscopic nature of the compound necessitates protection from moisture during storage and handling [5].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance spectroscopy of eriodictyol in deuterated dimethyl sulfoxide reveals characteristic chemical shifts that enable complete structural assignment [6] [18]. The carbonyl carbon at position C-4 resonates at approximately 196 ppm, consistent with the α,β-unsaturated ketone functionality of the flavanone core [18]. The aromatic carbons bearing hydroxyl substituents at positions C-5 and C-7 appear around 165 ppm, while other aromatic carbons in the A and B rings exhibit chemical shifts between 95-165 ppm [6] [18].

The chiral center at C-2 displays a characteristic signal at approximately 79 ppm, reflecting the influence of the adjacent oxygen atom in the pyran ring [18]. The methylene carbon at C-3 appears around 43 ppm, positioned upfield due to its aliphatic nature within the heterocyclic framework [18]. These chemical shift patterns are consistent with literature values for related flavanone compounds and confirm the proposed structural assignment [6].

¹H Nuclear Magnetic Resonance analysis in deuterium oxide at 1000 MHz provides detailed information about the proton environments [22]. The hydroxyl protons exhibit chemical shifts in the range of 9.0-12.5 ppm, with variations depending on hydrogen bonding interactions and solvent effects [22] [40]. Aromatic protons on the A and B rings resonate between 6.0-7.5 ppm, following typical patterns for substituted benzene derivatives [22]. The proton at C-2 appears as a distinctive signal around 5.3 ppm, while the diastereotopic protons at C-3 exhibit chemical shifts in the range of 2.7-3.0 ppm [22].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis reveals characteristic absorption maxima that provide insight into the electronic structure and conjugated system of eriodictyol [9] [11]. The compound exhibits principal absorption bands at 268 nm, 285 nm, and 330 nm, with the longer wavelength absorption extending into the ultraviolet-B region of the electromagnetic spectrum [9] [11]. These transitions correspond to π→π* electronic excitations within the aromatic chromophore system [9].

The absorption characteristics in the ultraviolet-B region (280-315 nm) suggest potential applications as a natural ultraviolet filter, as computational studies indicate significant absorption capacity in this spectral range [9]. The electronic transitions primarily involve molecular orbitals localized on the aromatic ring systems, with the extended conjugation through the flavanone backbone contributing to the observed spectroscopic properties [9]. The molar extinction coefficients and oscillator strengths calculated through density functional theory correlate well with experimental observations [9].

Mass Spectrometry

Electrospray ionization mass spectrometry provides definitive molecular weight confirmation and fragmentation pathway analysis [12] [14]. In positive ion mode, eriodictyol exhibits a molecular ion peak [M+H]⁺ at m/z 289, corresponding to the protonated molecular species [12] [14]. Negative ion mode analysis reveals the deprotonated molecular ion [M-H]⁻ at m/z 287 [12].

Collision-induced dissociation studies demonstrate characteristic fragmentation patterns involving loss of water molecules from hydroxyl groups and retro-Diels-Alder fragmentations of the heterocyclic ring system [12]. The fragmentation behavior provides structural confirmation and enables differentiation from related flavanone compounds through unique spectral fingerprints [12]. Tandem mass spectrometry experiments reveal sequential losses that correspond to the positions of hydroxyl substituents, supporting the proposed regioisomeric assignment [12].

Table 2: Spectroscopic Characterization Data for (+/-)-Eriodictyol

| Technique | Key Values/Assignments | Reference |

|---|---|---|

| ¹³C NMR (DMSO-d₆) | C-2: ~79, C-3: ~43, C-4: ~196 (C=O), C-5,7: ~165 (ArC-OH), ArC: 95-165 | [6] [18] |

| ¹H NMR (H₂O, 1000 MHz) | OH: 9.0-12.5, ArH: 6.0-7.5, H-2: ~5.3, H-3: ~2.7-3.0 | [22] |

| UV-Vis λmax (nm) | 268, 285, 330 (UV-B region absorption) | [9] [11] |

| IR Carbonyl C=O (cm⁻¹) | ~1650-1680 | [6] |

| IR Hydroxyl O-H (cm⁻¹) | 3200-3600 (broad) | [6] |

| MS [M+H]⁺ (m/z) | 289 | [12] [14] |

| MS [M-H]⁻ (m/z) | 287 | [12] |

| HOMO-LUMO Gap (eV) | 4.38 (DFT B3LYP/6-31+G(d,p)) | [6] [9] |

Crystallographic and Computational Studies

Computational investigations using density functional theory have provided comprehensive insights into the molecular geometry, electronic structure, and conformational preferences of eriodictyol [6] [23] [34]. Calculations performed at the B3LYP/6-31+G(d,p) level of theory reveal a HOMO-LUMO energy gap of 4.38 eV, indicating significant electronic stability and potential ultraviolet absorption characteristics [6] [9]. The frontier molecular orbitals demonstrate delocalization across the aromatic ring systems, with the highest occupied molecular orbital primarily localized on the hydroxylated aromatic rings [23].

Conformational analysis reveals that eriodictyol adopts multiple low-energy conformations in solution, with the relative orientations determined primarily by rotation around the bond connecting the two aromatic ring systems and envelope conformations of the chroman-4-one moiety [34] [37]. Systematic conformational searches identify 49 stationary points, with 16 conformers lying within 1.2 kcal/mol of the global minimum, indicating substantial conformational flexibility under physiological conditions [34]. The two lowest energy conformers represent distinct envelope conformations: a bent structure (ΔE = 0.000 kcal/mol) and a more linear arrangement (ΔE = 0.035 kcal/mol) [34].

Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations [34] [38]. Computational analysis reveals hydrogen bond formation between the carbonyl oxygen at C-4 and hydroxyl groups, with the strongest interaction observed between the lone pairs of the carbonyl oxygen and the σ* orbital of the C-5 hydroxyl group [9]. Natural bond orbital analysis indicates that both lone pairs of the carbonyl oxygen interact with the hydroxyl group, resulting in reduced bond order and restricted hydrogen transfer [9].

The molecular dipole moment and polarizability calculations provide insights into intermolecular interactions and bulk material properties [23] [39]. The calculated dipole moment reflects the asymmetric charge distribution arising from the hydroxyl substituents and the carbonyl functionality [39]. Electrostatic potential surface mapping reveals regions of electron density concentration around oxygen atoms, consistent with the observed hydrogen bonding patterns [23].

Bond length and bond angle analysis from optimized geometries indicates standard values for aromatic carbon-carbon bonds (1.39-1.41 Å) and carbon-oxygen bonds in hydroxyl groups (1.36-1.37 Å) [36]. The C-O bond in the pyran ring exhibits typical ether bond characteristics (1.43 Å), while the carbonyl bond length (1.23 Å) confirms the ketone functionality [36]. Vibrational frequency calculations predict characteristic infrared absorption bands, including carbonyl stretching around 1650-1680 cm⁻¹ and hydroxyl stretching in the 3200-3600 cm⁻¹ region [6] [43].

Overview of the Eriodictyol Biosynthetic Pathway

The native biosynthetic pathway for eriodictyol in plants represents a specialized branch of the flavonoid biosynthetic network, originating from the phenylpropanoid pathway [1]. In plants, eriodictyol biosynthesis initiates from L-tyrosine, which serves as the universal precursor for flavonoid production through a series of five enzymatic transformations [2]. This pathway demonstrates remarkable conservation across diverse plant species, though variations in enzyme expression levels and regulatory mechanisms contribute to differential accumulation patterns observed in nature [3].

The enzymatic cascade begins with tyrosine ammonia-lyase catalyzing the deamination of L-tyrosine to produce p-coumaric acid [1] [2]. Subsequently, 4-coumarate-CoA ligase activates this phenolic acid to form coumaroyl-CoA in an ATP-dependent reaction [4]. The committed step of flavonoid biosynthesis occurs through chalcone synthase, which condenses one molecule of coumaroyl-CoA with three molecules of malonyl-CoA to generate naringenin chalcone [1] [2]. Chalcone isomerase then catalyzes the stereospecific intramolecular cyclization of this bicyclic chalcone into the tricyclic flavanone naringenin [5]. Finally, flavonoid 3'-hydroxylase, a cytochrome P450 monooxygenase, introduces a hydroxyl group at the 3' position of the B-ring to yield eriodictyol [2] [6].

Enzymatic Characterization and Substrate Requirements

Each enzymatic step in the eriodictyol biosynthetic pathway exhibits distinct substrate specificities and cofactor requirements that influence overall pathway efficiency. Tyrosine ammonia-lyase from Rhodotorula glutinis demonstrates superior catalytic properties compared to other sources, exhibiting high activity and strong preference for tyrosine over phenylalanine [1]. The enzyme operates optimally under physiological conditions without requiring additional cofactors, making it an attractive candidate for heterologous expression systems [4].

4-Coumarate-CoA ligase represents a critical regulatory point in the pathway, as this enzyme determines the flux from general phenylpropanoid metabolism into flavonoid-specific biosynthesis [1]. Orthologues from Arabidopsis thaliana, Petroselinum crispum, and Vitis vinifera exhibit varying catalytic efficiencies, with sequence alignments revealing 64-69% identity among these variants [1]. The enzyme requires ATP and coenzyme A as cofactors, and its activity can be inhibited by accumulation of coumaroyl-CoA, necessitating careful pathway balancing in engineered systems [4].

Chalcone synthase catalyzes the most complex reaction in the pathway, involving the condensation of one coumaroyl-CoA molecule with three malonyl-CoA units through a polyketide-type mechanism [2]. This reaction requires a stoichiometric supply of malonyl-CoA, which often becomes the limiting factor in heterologous production systems [7] [8]. Chalcone isomerase facilitates the subsequent cyclization through a pH-dependent mechanism, where the ionization of the 2'-hydroxyl group in the chalcone substrate is essential for ring closure [5]. The enzyme operates through a diffusion-controlled mechanism under physiological conditions, ensuring rapid conversion of the unstable chalcone intermediate [5].

Cytochrome P450-Mediated Hydroxylation

The final step of eriodictyol biosynthesis involves flavonoid 3'-hydroxylase, a membrane-bound cytochrome P450 monooxygenase that represents the most challenging enzyme for heterologous expression [2] [6]. This enzyme requires molecular oxygen and NADPH as cofactors, along with a compatible cytochrome P450 reductase for electron transfer [6]. The hydroxylation reaction proceeds through a well-characterized mechanism involving substrate binding, electron transfer, oxygen activation, and product release [9].

Natural flavonoid 3'-hydroxylase enzymes exhibit varying substrate specificities and catalytic efficiencies depending on their plant origins [10] [6]. The enzyme from Silybum marianum has demonstrated exceptional performance in heterologous systems, achieving conversion rates of up to 62% when properly paired with compatible cytochrome P450 reductase [11] [6]. Structural studies reveal that the membrane-anchoring domain of the enzyme can be truncated without loss of catalytic activity, facilitating soluble expression in microbial hosts [4] [12].

The reaction mechanism involves the formation of a high-valent iron-oxo intermediate (Compound I) that abstracts a hydrogen atom from the 3' position of the naringenin B-ring, followed by oxygen rebound to install the hydroxyl group [13]. This process requires precise positioning of the substrate within the enzyme active site, with recent molecular dynamics studies revealing the importance of specific amino acid residues in determining substrate specificity and catalytic efficiency [13] [14].

| Enzyme | Function | Common Plant Sources | Cofactor Requirements |

|---|---|---|---|

| Tyrosine Ammonia-lyase (TAL) | Converts L-tyrosine to p-coumaric acid | Rhodotorula glutinis, Arabidopsis thaliana | None |

| 4-Coumarate-CoA ligase (4CL) | Activates p-coumaric acid to coumaroyl-CoA | Petroselinum crispum, Arabidopsis thaliana, Vitis vinifera | ATP, CoA |

| Chalcone synthase (CHS) | Condenses coumaroyl-CoA with malonyl-CoA to form naringenin chalcone | Petunia hybrida, Citrus maxima | Malonyl-CoA (3 molecules per reaction) |

| Chalcone isomerase (CHI) | Isomerizes naringenin chalcone to naringenin | Medicago sativa, Citrus maxima | None |

| Flavonoid 3'-hydroxylase (F3'H) | Hydroxylates naringenin at 3' position to form eriodictyol | Gerbera hybrida, Arabidopsis thaliana, Silybum marianum | NADPH, cytochrome P450 reductase |

Heterologous Production in Microbial Systems

Escherichia coli Expression Systems

Escherichia coli has emerged as the most extensively studied microbial host for eriodictyol production, with multiple successful implementations demonstrating the feasibility of this approach [4] [15] [12]. The primary challenge in E. coli systems involves the functional expression of plant cytochrome P450 enzymes, which typically exhibit poor solubility and limited cofactor incorporation when expressed in prokaryotic hosts [4] [12]. Early attempts to express native flavonoid 3'-hydroxylase resulted in minimal eriodictyol production due to protein misfolding and inadequate electron transfer systems [4].

The breakthrough in E. coli-based eriodictyol production came through the development of fusion protein strategies, where truncated flavonoid 3'-hydroxylase was covalently linked to truncated cytochrome P450 reductase [4] [12]. This approach eliminates the need for membrane localization while ensuring efficient electron transfer between the reductase and hydroxylase domains [4]. The optimal fusion construct, designated tF3'H-tCPR, achieved soluble expression levels sufficient for meaningful eriodictyol production when combined with appropriate pathway genes [4] [12].

Comprehensive optimization of E. coli production systems has focused on enhancing malonyl-CoA availability, as this precursor typically limits flavonoid biosynthesis in bacterial hosts [7] [8]. Successful strategies include overexpression of acetyl-CoA carboxylase and biotin protein ligase, deletion of competing metabolic pathways, and introduction of malonate utilization genes from Rhizobium trifolii [7]. These modifications collectively increased intracellular malonyl-CoA concentrations by over 200%, directly correlating with improved eriodictyol yields [7].

Advanced E. coli strains incorporating multiple metabolic modifications have achieved eriodictyol titers reaching 114 mg/L [7]. These systems utilize quadruple gene deletions targeting succinate dehydrogenase, citrate lyase, acetaldehyde dehydrogenase, and branched-chain amino acid transporter, effectively redirecting carbon flux toward malonyl-CoA biosynthesis [7]. The integration of these modifications with optimized expression of the eriodictyol pathway genes resulted in over 530% improvement in specific productivity compared to unmodified strains [7].

Saccharomyces cerevisiae Production Platforms

Saccharomyces cerevisiae offers distinct advantages for eriodictyol production, particularly regarding cytochrome P450 expression and cofactor regeneration [11] [6]. The eukaryotic cellular architecture of yeast provides an appropriate environment for membrane-bound enzyme expression, while the endogenous P450 reductase systems can support heterologous cytochrome P450 activity [6]. Additionally, yeast naturally produces several flavonoid pathway intermediates, facilitating integration of the eriodictyol biosynthetic genes [11].

The most successful yeast-based eriodictyol production system employed flavonoid 3'-hydroxylase and cytochrome P450 reductase from Silybum marianum, achieving unprecedented titers of 3.3 g/L [11] [6]. This system incorporated directed evolution of the enzyme pair, resulting in variants with significantly improved catalytic properties [6]. The SmF3'H D285N and SmCPR I453V mutations enhanced enzyme stability and electron transfer efficiency, contributing to the remarkable production levels observed [6].

Promoter engineering represents a critical optimization strategy in yeast systems, as the relative expression levels of flavonoid 3'-hydroxylase and cytochrome P450 reductase significantly impact overall pathway performance [11] [6]. Systematic evaluation revealed that both enzymes should be expressed under promoters with similar and strong expression levels to achieve optimal eriodictyol production [6]. The implementation of appropriate promoter combinations, combined with the evolved enzyme variants, established yeast as the superior platform for high-level eriodictyol biosynthesis [11].

Recent advances in yeast metabolic engineering have focused on enhancing precursor supply through chorismate and malonyl-CoA pathway modifications [11]. These strategies include overexpression of key biosynthetic enzymes, deletion of competing pathways, and implementation of feedback-resistant enzyme variants [11]. The systematic application of these approaches has consistently improved eriodictyol yields while maintaining cellular viability and growth characteristics [11].

Alternative Microbial Hosts

Corynebacterium glutamicum represents an attractive alternative host for eriodictyol production due to its Generally Recognized as Safe (GRAS) status and robust metabolic characteristics [1]. This bacterium naturally produces high levels of amino acids and organic acids, providing a favorable metabolic background for flavonoid biosynthesis [1]. The successful implementation of eriodictyol production in C. glutamicum demonstrated the versatility of this compound's biosynthetic pathway across diverse microbial platforms [1].

The C. glutamicum production system utilized a non-P450 hydroxylase approach, employing HpaBC from Escherichia coli to catalyze the conversion of naringenin to eriodictyol [1]. This strategy circumvents the challenges associated with cytochrome P450 expression while maintaining acceptable conversion efficiency [1]. The integration of malonate utilization genes enhanced malonyl-CoA availability, resulting in eriodictyol titers of 14.1 mg/L from tyrosine [1]. Further optimization of biotransformation parameters and medium composition offers potential for yield improvements in this system [1].

Streptomyces albidoflavus has emerged as a promising host due to its natural ability to produce flavonoids and extensive secondary metabolite biosynthetic capacity [2] [16]. This actinomycete possesses endogenous malonyl-CoA utilizing pathways, making it well-suited for flavonoid production [2]. The implementation of eriodictyol biosynthesis in S. albidoflavus involved genome editing to remove competing biosynthetic gene clusters and integration of malonate utilization genes [2]. These modifications redirected malonyl-CoA flux toward eriodictyol production while maintaining overall cellular fitness [2].

Yarrowia lipolytica has demonstrated exceptional potential for eriodictyol production, achieving the highest reported titers of 6.8 g/L in fed-batch fermentation [17]. This oleaginous yeast offers several advantages including robust growth characteristics, efficient protein secretion systems, and natural fatty acid β-oxidation pathways that can be engineered to provide acetyl-CoA precursors [17]. The successful Y. lipolytica system incorporated balanced expression of flavonoid 3'-hydroxylase and cytochrome P450 reductase, enhanced precursor supply, and optimized NADPH regeneration [17].

| Host Organism | Production Strategy | Eriodictyol Yield (mg/L) | Key Engineering Features |

|---|---|---|---|

| Escherichia coli BL21 | tF3'H-tCPR fusion protein | 107 | Soluble P450 expression, malonyl-CoA enhancement |

| Escherichia coli BL21 (engineered) | Multi-gene deletion + ACC/BPL overexpression | 114 | Central metabolism modifications |

| Saccharomyces cerevisiae | SmF3'H/SmCPR expression | 3300 | Directed evolution, promoter optimization |

| Corynebacterium glutamicum | HpaBC hydroxylase system | 14.1 | Non-P450 hydroxylase, malonate feeding |

| Streptomyces albidoflavus | Chimeric F3'H-CPR + genome editing | 0.06 | BGC deletion, matBC integration |

| Yarrowia lipolytica | F3'H/CPR balance + NADPH regeneration | 6800 | Cofactor regeneration, multicopy integration |

Metabolic Engineering Strategies for Yield Optimization

Malonyl-CoA Pool Enhancement

The enhancement of intracellular malonyl-CoA availability represents the most critical metabolic engineering strategy for improving eriodictyol yields across all microbial production platforms [7] [8] [18]. Malonyl-CoA serves as the primary building block for flavonoid biosynthesis, with each eriodictyol molecule requiring three molecules of this precursor [7]. Native microbial hosts typically maintain low malonyl-CoA pools that are insufficient to support high-level flavonoid production, necessitating systematic metabolic interventions [7] [8].

Overexpression of acetyl-CoA carboxylase represents the most direct approach to increasing malonyl-CoA biosynthesis [19] [7]. Multiple studies have demonstrated that enhanced acetyl-CoA carboxylase activity correlates directly with improved flavonoid yields [19] [7]. The most effective implementations utilize mutant variants of the enzyme with reduced feedback inhibition, such as the Acc1 Ser659Ala and Ser1157Ala variants that achieved 3-fold improvements in malonyl-CoA-derived product formation [19]. These modifications overcome the natural regulatory mechanisms that limit malonyl-CoA accumulation under normal growth conditions [19].

Complementary strategies focus on enhancing the supply of acetyl-CoA, the immediate precursor to malonyl-CoA biosynthesis [7]. Overexpression of acetyl-CoA synthase and biotin protein ligase significantly improves the conversion of acetate to acetyl-CoA while increasing overall coenzyme A availability [7]. Additionally, strategic deletion of genes involved in competing pathways, such as succinate dehydrogenase and citrate lyase, redirects carbon flux from the tricarboxylic acid cycle toward malonyl-CoA formation [7].

The introduction of malonate utilization pathways represents an innovative approach to bypass endogenous malonyl-CoA biosynthetic limitations [1] [7]. The matBC genes from Rhizobium trifolii enable direct conversion of extracellular malonate to intracellular malonyl-CoA through ATP-independent mechanisms [1] [7]. This strategy proves particularly effective when combined with medium supplementation of sodium malonate, providing an abundant and readily accessible source of the required precursor [1] [7].

Cytochrome P450 Engineering and Optimization

The engineering of cytochrome P450 systems represents a fundamental challenge in eriodictyol biosynthesis due to the complex requirements for functional P450 expression and activity [4] [12] [6]. Native plant flavonoid 3'-hydroxylases are membrane-bound enzymes that require specific cellular environments and electron transfer partners for optimal function [6] [9]. The successful adaptation of these enzymes for microbial production systems has required extensive protein engineering and expression optimization [4] [12] [6].

Membrane domain truncation emerged as the most successful strategy for enabling soluble P450 expression in bacterial hosts [4] [12]. The removal of N-terminal membrane-anchoring sequences allows cytochrome P450 enzymes to fold properly in the bacterial cytoplasm while maintaining catalytic activity [4]. The optimal truncation typically removes 20-30 amino acids from the N-terminus, as demonstrated by the successful tF3'H constructs that achieved high-level eriodictyol production [4] [12].

Fusion protein approaches have revolutionized P450-based eriodictyol production by ensuring efficient electron transfer between cytochrome P450 reductase and the hydroxylase enzyme [4] [12]. The physical linkage of truncated P450 reductase to truncated flavonoid 3'-hydroxylase eliminates the need for membrane-mediated electron transfer while maintaining proper stoichiometry between the electron donor and acceptor [4]. These fusion constructs consistently outperform separate expression systems, achieving conversion efficiencies that approach those observed in native plant systems [4] [12].

Directed evolution represents the most advanced approach to P450 optimization, enabling the systematic improvement of enzyme properties through iterative mutagenesis and selection [6] [14]. The most successful example involved the evolution of Silybum marianum flavonoid 3'-hydroxylase and cytochrome P450 reductase, yielding variants with dramatically improved catalytic properties [6]. The SmF3'H D285N and SmCPR I453V mutations enhanced enzyme stability, substrate binding affinity, and electron transfer efficiency, contributing to the record-breaking eriodictyol yields achieved in yeast systems [6].

Alternative Hydroxylase Systems

The development of alternative hydroxylase systems has provided viable solutions to the challenges associated with cytochrome P450-based eriodictyol production [1] [20] [21]. Non-P450 hydroxylases offer several advantages including simpler cofactor requirements, improved stability, and enhanced compatibility with prokaryotic expression systems [1] [21]. The most successful alternative approaches have utilized bacterial hydroxylase systems that can be readily expressed and optimized in common production hosts [1] [20] [21].

The HpaBC system from Escherichia coli represents the most extensively characterized alternative hydroxylase for eriodictyol production [1] [21]. This two-component enzyme system consists of a large hydroxylase subunit (HpaB) and a small electron transfer component (HpaC) that collectively catalyze the 3'-hydroxylation of naringenin [1] [21]. The system operates through a different mechanism than cytochrome P450 enzymes, utilizing a non-heme iron center and requiring different cofactors [21]. Despite these mechanistic differences, HpaBC demonstrates sufficient activity toward naringenin to enable meaningful eriodictyol production [1].

Protein engineering has significantly improved the performance of alternative hydroxylase systems [21]. Systematic mutagenesis of the HpaB component has yielded variants with enhanced substrate specificity and catalytic efficiency toward flavonoid substrates [21]. The most successful variant, RoHpaB Y215A from Rhodococcus opacus, exhibited 25.3-fold higher catalytic efficiency toward naringenin compared to the wild-type enzyme [21]. This improvement resulted from structural modifications that enlarged the substrate binding pocket and improved substrate positioning [21].

Engineered cytochrome P450 variants from non-plant sources have also demonstrated potential for eriodictyol production [20] [22]. The P450 BM3 enzyme from Bacillus megaterium, when subjected to directed evolution, acquired the ability to hydroxylate flavonoid substrates [20] [22]. The M13 variant achieved 49.81% conversion of naringenin to eriodictyol in whole-cell biotransformation experiments, demonstrating the versatility of P450 engineering approaches [20] [22]. These systems offer the advantage of self-sufficient electron transfer while avoiding the complexity of plant P450 expression [20].

Cofactor Regeneration and Pathway Balancing

Effective cofactor regeneration systems are essential for maintaining high-level eriodictyol production, particularly in systems utilizing cytochrome P450-based hydroxylation [17] [6]. The cytochrome P450-catalyzed conversion of naringenin to eriodictyol requires stoichiometric amounts of NADPH, which can become limiting in production systems [17]. Additionally, the overall flavonoid biosynthetic pathway consumes significant quantities of ATP and coenzyme A, necessitating careful attention to cellular energy balance [7].

NADPH regeneration strategies have proven critical for optimizing eriodictyol yields in eukaryotic production systems [17]. The most effective approaches involve overexpression of NADPH-generating enzymes such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase [17]. These modifications enhance the pentose phosphate pathway flux, providing abundant reducing equivalents for P450-catalyzed reactions [17]. The systematic implementation of NADPH regeneration contributed significantly to the exceptional eriodictyol yields achieved in Yarrowia lipolytica systems [17].

Pathway balancing requires careful optimization of gene expression levels to prevent the accumulation of toxic intermediates while maximizing product formation [1] [6]. The relative expression levels of pathway enzymes significantly impact overall system performance, with imbalanced expression often leading to substrate accumulation or pathway bottlenecks [6]. Successful balancing strategies utilize promoters of varying strengths to achieve appropriate enzyme ratios, as demonstrated by the optimal promoter combinations identified in yeast eriodictyol production systems [6].

Coenzyme A metabolism represents an often-overlooked aspect of pathway optimization that significantly impacts eriodictyol yields [7]. The flavonoid biosynthetic pathway consumes substantial quantities of coenzyme A through the 4CL-catalyzed activation of p-coumaric acid [7]. Overexpression of pantothenate kinase, the rate-limiting enzyme in coenzyme A biosynthesis, significantly improves flavonoid production by ensuring adequate cofactor availability [7]. Medium supplementation with pantothenic acid further enhances these effects by providing additional precursor for coenzyme A biosynthesis [7].

| Strategy Category | Specific Approaches | Typical Yield Improvement | Key References |

|---|---|---|---|

| Malonyl-CoA Enhancement | ACC/BPL overexpression, matBC introduction, gene deletions | 2-5 fold | Leonard et al. 2007, Fowler et al. 2009 |

| P450 Engineering | Membrane domain truncation, fusion proteins, directed evolution | 5-25 fold | Zhu et al. 2014, Lv et al. 2019 |

| Pathway Balancing | Promoter optimization, gene copy number adjustment | 2-3 fold | Santos et al. 2011, Rodriguez et al. 2017 |

| Cofactor Optimization | NADPH regeneration, CPR optimization | 3-10 fold | Santos et al. 2011, Lv et al. 2024 |

| Host Engineering | Genome editing, BGC deletion, amino acid catabolism blocking | 1.5-3 fold | Rodriguez-Garcia et al. 2023 |

| Alternative Hydroxylases | HpaBC system, engineered cytochrome P450 variants | 10-50 fold | Wu et al. 2016, Santos-Merino et al. 2018 |

Synthetic Chemistry Approaches

Chemical Synthesis Methodologies

Synthetic chemistry approaches to eriodictyol production offer complementary strategies to biological methods, providing access to specific stereoisomers and enabling structure-activity relationship studies [23] [24]. The chemical synthesis of eriodictyol typically proceeds through established flavonoid synthetic methodologies, including chalcone cyclization reactions and direct hydroxylation of naringenin precursors [23] [24]. These approaches offer precise control over reaction conditions and product stereochemistry, though they often require multiple synthetic steps and specialized reagents [23].

The classical synthetic approach involves the alkaline condensation of appropriate benzaldehyde and acetophenone derivatives to form chalcone intermediates, followed by acid-catalyzed cyclization to yield the corresponding flavanone [24]. For eriodictyol synthesis, this methodology utilizes 3,4-dihydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials [24]. The chalcone intermediate undergoes stereoselective cyclization under acidic conditions to produce the desired (S)-eriodictyol configuration [24].

Semisynthetic approaches represent a more efficient strategy, utilizing readily available naringenin as a starting material for selective 3'-hydroxylation reactions [24]. This methodology offers several advantages including reduced synthetic complexity, improved atom economy, and access to the naturally occurring stereoisomer [24]. The semisynthetic route typically involves protecting group strategies to ensure regioselective hydroxylation at the desired position while preventing overoxidation or undesired side reactions [24].

Advanced synthetic methodologies have explored the use of transition metal catalysts for selective flavonoid hydroxylation reactions [24]. These approaches offer potential advantages in terms of reaction selectivity and efficiency, though they require careful optimization of reaction conditions to prevent substrate degradation [24]. The development of environmentally benign synthetic protocols represents an active area of research, with particular emphasis on aqueous reaction media and renewable starting materials [24].

Extraction and Purification from Natural Sources

Natural extraction represents the traditional approach to eriodictyol production, utilizing plant materials that naturally accumulate this flavonoid compound [23]. Eriodictyol occurs naturally in various citrus fruits, particularly lemons, where it exists primarily in glycosylated forms that require hydrolytic processing for aglycone recovery [23]. The extraction methodology typically involves acid hydrolysis to cleave glycosidic bonds, followed by selective precipitation and chromatographic purification procedures [23].

The optimization of extraction protocols focuses on maximizing eriodictyol recovery while minimizing degradation and co-extraction of interfering compounds [25]. Enzymatic hydrolysis using glycosidases offers a milder alternative to acid hydrolysis, preserving the integrity of the flavonoid aglycone while efficiently cleaving glycosidic linkages [25]. Specific glycosidases including α-L-rhamnosidases, β-D-glucosidases, and β-rutinosidases demonstrate varying specificities toward different flavonoid glycosides, enabling selective deglycosylation processes [25].

Modern extraction techniques employ supercritical fluid extraction and microwave-assisted extraction to improve efficiency and reduce solvent consumption [25]. These methods offer enhanced selectivity and reduced processing times compared to conventional extraction approaches [25]. The implementation of green chemistry principles in extraction protocols has led to the development of water-based and ionic liquid extraction systems that minimize environmental impact while maintaining high recovery yields [25].

Purification strategies for naturally extracted eriodictyol utilize high-performance liquid chromatography and preparative-scale separation techniques [23]. The development of specialized stationary phases and mobile phase systems enables the efficient separation of eriodictyol from structurally related flavonoids commonly present in plant extracts [23]. Quality control protocols ensure the purity and identity of extracted eriodictyol through spectroscopic analysis and comparison with authentic standards [23].

Glycosylation and Derivatization Reactions

The chemical modification of eriodictyol through glycosylation reactions represents an important synthetic strategy for improving solubility, stability, and bioavailability characteristics [25] [26]. Glycosylated eriodictyol derivatives demonstrate enhanced water solubility and altered pharmacokinetic properties compared to the parent aglycone [25]. These modifications can be achieved through both chemical and enzymatic glycosylation methodologies, each offering distinct advantages in terms of selectivity and reaction conditions [25] [26].

Chemical glycosylation typically employs activated glycosyl donors such as glycosyl halides or trichloroacetimidates in conjunction with Lewis acid catalysts [26]. These reactions require careful protecting group strategies to achieve regioselective glycosylation at desired hydroxyl positions [26]. The optimization of reaction conditions, including solvent selection, temperature control, and catalyst choice, significantly impacts both yield and selectivity of the glycosylation process [26].

Enzymatic glycosylation offers superior selectivity and operates under milder reaction conditions compared to chemical methods [25]. Glycosyltransferases and engineered glycosidases can catalyze the formation of specific glycosidic linkages with high regio- and stereoselectivity [25]. The development of transglycosylation protocols using retaining glycosidases enables the synthesis of novel eriodictyol glycosides using readily available glycosyl donors [25].

Methylation and acetylation reactions provide additional derivatization strategies for modifying eriodictyol properties [26]. These transformations typically target hydroxyl groups and can be achieved using standard organic chemistry methodologies [26]. The selective protection and deprotection of specific hydroxyl groups enables the synthesis of regioisomeric derivatives with distinct biological activities [26]. Advanced derivatization strategies explore the introduction of functional groups that enhance specific biological activities or improve pharmaceutical properties [26].

Process Optimization and Scale-Up Considerations

The scale-up of synthetic eriodictyol production requires careful consideration of reaction economics, environmental impact, and process safety [27]. Chemical synthesis routes must demonstrate sufficient atom economy and minimize waste generation to achieve commercial viability [27]. The selection of synthetic methodologies for large-scale production typically favors approaches with high yields, minimal purification requirements, and readily available starting materials [27].

Process intensification strategies focus on improving reaction efficiency through enhanced mixing, heat transfer, and mass transfer characteristics [27]. Continuous flow chemistry offers potential advantages for eriodictyol synthesis, enabling precise control over reaction parameters and improved safety profiles [27]. The implementation of automated synthesis platforms can improve reproducibility and reduce production costs for synthetic eriodictyol [27].

Environmental considerations play an increasingly important role in synthetic route selection for eriodictyol production [27]. Green chemistry principles guide the development of environmentally benign synthetic protocols that minimize solvent use, eliminate toxic reagents, and reduce energy consumption [27]. Life cycle assessment methodologies enable comprehensive evaluation of the environmental impact associated with different synthetic approaches [27].

Quality assurance protocols for synthetic eriodictyol must address purity specifications, stereochemical integrity, and absence of residual impurities [27]. Analytical method development focuses on robust techniques for quantification and identification of eriodictyol and potential impurities [27]. Regulatory considerations for synthetic eriodictyol intended for pharmaceutical or nutraceutical applications require compliance with current good manufacturing practices and appropriate quality standards [27].

Physical Description

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index